Dimethyl (2-oxopropyl)phosphonate
Overview
Description
Dimethyl (2-oxopropyl)phosphonate is an organic compound with the molecular formula C5H11O4P. It is also known as dimethyl acetonylphosphonate. This compound is characterized by the presence of a phosphonate group attached to a 2-oxopropyl moiety. It is widely used in organic synthesis due to its versatility and reactivity.
Mechanism of Action
Target of Action
Dimethyl (2-oxopropyl)phosphonate, also known as Dimethyl acetonylphosphonate , is an organic phosphorus compound. It is a reagent used in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions. For example, it is used together with tosyl azide in a one-pot alkynylation of aldehydes .
Mode of Action
The compound interacts with its targets through chemical reactions. In the case of alkynylation of aldehydes, this compound reacts with tosyl azide to form a new compound . The exact mode of action can vary depending on the specific reaction it is involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it is used in. As a reagent, it plays a crucial role in the synthesis of various compounds. For instance, it is involved in the alkynylation of aldehydes . The downstream effects of these reactions can lead to the formation of new compounds with potential applications in various fields such as agriculture, medicine, and industry .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, in the alkynylation of aldehydes, it helps in the formation of a new compound . The exact molecular and cellular effects depend on the specific compounds being synthesized and their subsequent applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (2-oxopropyl)phosphonate can be synthesized through several methods:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates followed by the reaction with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This reaction involves the use of haloacetones (such as iodoacetone) with trialkyl phosphites.
Industrial Production Methods: Industrial production of this compound typically involves the Michaelis–Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Dimethyl (2-oxopropyl)phosphonate undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Cyclization: It is used in the synthesis of phosphorylated heterocycles through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Cyclization: Catalysts such as acids or bases are used to facilitate cyclization reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Cyclization: Phosphorylated heterocycles.
Scientific Research Applications
Dimethyl (2-oxopropyl)phosphonate has numerous applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: This compound is used in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Dimethyl (2-oxopropyl)phosphonate can be compared with other similar compounds such as:
Diethyl (2-oxopropyl)phosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Contains a diazo group, making it useful in the synthesis of alkynes and other nitrogen-containing compounds.
Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-dimethoxyphosphorylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWIYNWMROWVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194846 | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20611 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.07 [mmHg] | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20611 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4202-14-6 | |
Record name | Dimethyl P-(2-oxopropyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4202-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dimethyl (2-oxopropyl)phosphonate in organic synthesis?
A1: this compound serves as a crucial precursor in synthesizing Dimethyl (diazomethyl)phosphonate [, ]. This reagent facilitates the homologation of aldehydes, effectively converting them into alkynes [, ]. This reaction is particularly valuable due to its adaptability to various solvents and reaction conditions, including nonprotic solvents with mild bases [].
Q2: Can you elaborate on the synthetic advantages of using this compound for alkyne synthesis?
A2: Previous methods for synthesizing Dimethyl (diazomethyl)phosphonate, the key reagent derived from this compound, were complex and multi-step []. The research highlights a simplified, one-pot synthesis of Dimethyl (diazomethyl)phosphonate directly from this compound []. This optimized process involves azide transfer, diazotransfer, and methanolysis, culminating in a straightforward extraction of the desired reagent []. Furthermore, the aldehyde intended for conversion to alkyne can be introduced directly into the reaction mixture, streamlining the homologation into a single-step process [].
Q3: Aside from alkyne synthesis, what other applications have been explored for this compound derivatives?
A3: Research has investigated the use of this compound derivatives, specifically β-keto phosphonates, in reactions with Furukawa-modified Simmons-Smith zinc carbenoids []. This interaction allows for the chain extension of these phosphonate derivatives []. The studies delved into the mechanism of this chain extension reaction using nuclear magnetic resonance to identify key reaction intermediates []. This approach has shown promise in synthesizing complex molecules, including polycyclopropanes, showcasing the versatility of this compound derivatives in organic synthesis [].
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